Product packaging for Eupalinilide A(Cat. No.:CAS No. 757202-06-5)

Eupalinilide A

Cat. No.: B3282803
CAS No.: 757202-06-5
M. Wt: 412.9 g/mol
InChI Key: IXLMITLRFJSJRS-BJMVGYQFSA-N
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Description

Contextualization of Natural Products in Chemical Biology

Natural products, chemical compounds produced by living organisms, have historically been a cornerstone of drug discovery and are fundamental tools in chemical biology. These structurally diverse molecules provide a vast reservoir of bioactive agents that can be used to probe complex biological systems, elucidate cellular pathways, and serve as scaffolds for the development of new therapeutics. The study of natural products allows scientists to understand molecular interactions and mechanisms of action, offering insights that are often unattainable through synthetic chemistry alone. Many established antibiotics and anti-cancer agents are derived from natural sources, underscoring the profound impact of these compounds on medicine and biological research. amsterdamumc.nl The genus Eupatorium, for instance, has yielded more than 300 different compounds, many of which exhibit significant biological activities, including anti-inflammatory, antibacterial, and anticancer effects.

Overview of Sesquiterpene Lactones as a Class of Natural Products

Sesquiterpene lactones are a large and diverse class of naturally occurring chemical compounds characterized by a 15-carbon skeleton and a lactone ring. They are predominantly found in plants of the Asteraceae family, to which Eupatorium belongs. These compounds are known for their wide range of biological activities, which has made them a major focus of phytochemical and pharmacological research. researchgate.net Many sesquiterpene lactones exhibit potent anti-inflammatory, antimicrobial, and antitumor properties. researchgate.net Their biological effects are often attributed to the presence of an α-methylene-γ-lactone group, which can react with biological nucleophiles, such as cysteine residues in proteins, thereby modulating the function of key cellular targets. researchgate.net As a result, sesquiterpene lactones are considered chemotaxonomic markers for the Eupatorium genus and are promising candidates for the development of new drugs. researchgate.net

Historical and Ethnopharmacological Relevance of Eupatorium lindleyanum

Eupatorium lindleyanum DC., a perennial herbaceous plant native to China, Japan, Korea, and Siberia, has a long and well-documented history in traditional Chinese medicine. frontiersin.orgbiocrick.com Commonly known as "Yemazhui," its aerial parts have been used for centuries to treat a variety of ailments. frontiersin.org Traditional applications include treatments for coughs, chronic bronchitis, lobar pneumonia, and hypertension. frontiersin.orgcaymanchem.com It has also been used in folk medicine as an antipyretic (to reduce fever), a detoxicant, and to promote urination. researchgate.netcolab.ws

The extensive use of E. lindleyanum in traditional practices has spurred significant scientific interest in its chemical constituents. frontiersin.org Modern phytochemical investigations have confirmed that the plant is a rich source of bioactive compounds, with over 100 molecules identified to date. These include flavonoids, triterpenes, sterols, and most notably, a diverse array of sesquiterpene lactones, which are considered its primary active components. frontiersin.orgcaymanchem.com

Significance of Eupalinilide A in Contemporary Natural Product Research

This compound is a sesquiterpene lactone that was isolated from Eupatorium lindleyanum. It belongs to a series of related compounds, named eupalinilides, that have been identified from this plant. frontiersin.org A comprehensive review of the phytochemistry of E. lindleyanum confirms that researchers Huo et al. successfully isolated a range of these compounds, designated eupalinilides A through L. frontiersin.org

While this compound is a confirmed constituent of this medicinally important plant, much of the specific, high-impact biological research has focused on its closely related structural analogs. For example, Eupalinilide E has garnered significant attention for its ability to promote the expansion of human hematopoietic stem and progenitor cells (HSPCs), which could be valuable in treating various blood disorders. chemistryviews.orgnih.gov Furthermore, Eupalinilide E has shown potent and selective cytotoxic activity against certain human lung cancer cell lines. acs.org Another related compound, Eupalinilide B, has been identified as a novel and selective inhibitor of lysine-specific demethylase 1 (LSD1), demonstrating anti-cancer effects in laryngeal cancer cells. nih.gov

The discovery of this compound as part of a family of structurally complex and biologically active molecules highlights the importance of E. lindleyanum as a source for novel chemical entities. While specific research detailing the unique bioactivities of this compound is not as extensive as for its analogs, its existence contributes to the broader understanding of the chemical diversity within the eupalinilide class. Further investigation into this compound and other less-studied members of its family could uncover new biological activities and therapeutic potentials, continuing the legacy of natural product discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25ClO7 B3282803 Eupalinilide A CAS No. 757202-06-5

Properties

IUPAC Name

[6-(chloromethyl)-6,9-dihydroxy-9-methyl-3-methylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClO7/c1-10(5-7-22)17(23)27-13-8-20(26,9-21)12-4-6-19(3,25)15(12)16-14(13)11(2)18(24)28-16/h4-6,12-16,22,25-26H,2,7-9H2,1,3H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLMITLRFJSJRS-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)C(=O)OC1CC(C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O)(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/C(=O)OC1CC(C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O)(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Origin of Eupalinilide a

Botanical Source Identification and Characterization

The primary source and related botanical species provide crucial context for understanding the origin of Eupalinilide A.

This compound has been identified and isolated from Eupatorium lindleyanum DC. biocrick.commedchemexpress.comresearchgate.netnih.govchemfaces.com. This species, belonging to the Asteraceae family, is a herbaceous perennial plant native to regions including China, Japan, Korea, and Siberia nsw.gov.auwikipedia.org. Eupatorium lindleyanum DC. typically grows to a height of 30 to 150 cm, characterized by its stems, leaves, and flower heads nsw.gov.auwikipedia.org. Phytochemical investigations of this plant have revealed a diverse array of secondary metabolites, with sesquiterpene lactones, including this compound, being among the significant constituents nih.govresearchgate.net.

The genus Eupatorium is extensive, comprising approximately 1200 species distributed globally mdpi.comresearchgate.net. This genus is recognized as a rich source of natural products, particularly sesquiterpenoids, flavonoids, and other bioactive compounds researchgate.netresearchgate.netnih.govalliedacademies.org. While Eupatorium lindleyanum DC. is the primary source for this compound, other species within the Eupatorium genus, such as Eupatorium adenophorum, have also yielded related compounds, including sesquiterpenoids like eupatorid A and its analogues researchgate.net. This suggests that the broader Eupatorium genus represents a significant reservoir for sesquiterpene lactones and their structural variants.

Methodologies for Natural Product Extraction from Plant Matrix

The extraction of natural products like this compound from complex plant matrices requires efficient and selective techniques. Several methodologies are employed, each with its unique principles and advantages.

Solvent extraction is a foundational technique in natural product isolation, relying on the principle that different compounds exhibit varying solubilities in different solvents encyclopedia.pubalfa-chemistry.com. This process involves using solvents to selectively dissolve and separate target compounds from the solid plant material. Common solvents used in natural product extraction include polar solvents like water, ethanol, and methanol, as well as intermediate-polar solvents such as acetone, ethyl acetate, and dichloromethane, and nonpolar solvents like n-hexane encyclopedia.pubalfa-chemistry.com. Techniques within this category include maceration, percolation, decoction, and Soxhlet extraction, where solvents are used to leach out the desired constituents encyclopedia.puborganomation.comfrontiersin.org.

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), represents an advanced extraction technique that utilizes elevated temperatures and pressures to enhance extraction efficiency researchgate.nethilarispublisher.comsapub.orgmdpi.com. In PLE, solvents are maintained in a liquid state above their atmospheric boiling points but below their critical points, which increases their solvating power and diffusion rates researchgate.nethilarispublisher.comsapub.org. This method offers several advantages over conventional solvent extraction, including reduced extraction times, lower solvent consumption, and improved yields, making it particularly suitable for extracting bioactive compounds from plant materials researchgate.nethilarispublisher.commdpi.comunitylabservices.eu. Various solvents, including ethanol, ethyl acetate, and hexane, can be employed in PLE researchgate.netsapub.org.

Compound Table

Compound NameCAS NumberPrimary Source SpeciesNotes
This compound877822-41-8Eupatorium lindleyanum DC.A sesquiterpene lactone isolated from E. lindleyanum DC. biocrick.commedchemexpress.comresearchgate.net.
Eupalinilide B757202-08-7Eupatorium lindleyanum DC.A sesquiterpene lactone isolated from E. lindleyanum DC. biocrick.commedchemexpress.comchemfaces.com.
Eupalinilide C757202-11-2Eupatorium lindleyanum DC.A sesquiterpene lactone isolated from E. lindleyanum DC. biocrick.commedchemexpress.comchemfaces.com.
Eupalinilide D757202-14-5Eupatorium lindleyanum DC.A sesquiterpene lactone isolated from E. lindleyanum DC. biocrick.com.
Eupalinolide K108657-10-9Eupatorium lindleyanum DC.A sesquiterpene lactone isolated from E. lindleyanum DC. biocrick.commedchemexpress.com.
2-Hydroxyeupatolide72229-33-5Eupatorium lindleyanum DC.A sesquiterpene isolated from E. lindleyanum DC. biocrick.com.
Eupatorid A-Eupatorium adenophorum Spreng.An example of a related sesquiterpenoid found in another species of the Eupatorium genus researchgate.net.

Advanced Chromatographic Separation Techniques for this compound Enrichment

The isolation of this compound from complex plant extracts necessitates the application of various chromatographic techniques, ranging from initial enrichment steps to final high-purity isolation.

Liquid Chromatography Applications (e.g., MPLC, Semi-Preparative HPLC)

Medium Pressure Liquid Chromatography (MPLC) serves as a valuable technique for the initial separation and enrichment of compounds from crude plant extracts or partially purified fractions scienceasia.org, uu.se, researchgate.net. Operating at lower pressures than High-Performance Liquid Chromatography (HPLC), MPLC utilizes columns with larger particle sizes, allowing for higher flow rates and quicker separations, making it suitable for processing larger sample quantities uu.se. MPLC is often employed to reduce the complexity of a mixture, enriching target compounds into specific fractions for subsequent purification scienceasia.org, uu.se. For instance, MPLC has been shown to achieve purities of 70-80%, with the collected fractions then undergoing further purification by preparative HPLC nih.gov.

Preparative HPLC, on the other hand, is frequently utilized for the final purification of natural products, achieving high resolution and purity uu.se. While MPLC provides a robust method for bulk separation and enrichment, preparative HPLC is critical for obtaining compounds like this compound at analytical standards of purity.

Counter-Current Chromatography (e.g., HSCCC, HPCPC)

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that utilizes two immiscible liquid phases without a solid support, thereby avoiding irreversible adsorption issues common in traditional chromatography wikipedia.org, researchgate.net. High-Speed Counter-Current Chromatography (HSCCC) is a highly efficient form of CCC that employs centrifugal force to retain the stationary phase, allowing for rapid and effective separation of complex mixtures researchgate.net, wikipedia.org.

A notable application of HSCCC in the isolation of this compound (referred to as Eupalinolide A in the study) involved the separation from the n-butanol fraction of Eupatorium lindleyanum DC. researchgate.net. In this study, a two-phase solvent system composed of n-hexane–ethyl acetate–methanol–water (1:4:2:3, v/v/v/v) was successfully employed researchgate.net. From an initial loading of 540 mg of the n-butanol fraction, 17.9 mg of Eupalinolide A was obtained with a purity of 97.9% in a single HSCCC separation step researchgate.net. This demonstrates the efficacy of HSCCC in isolating this compound with high purity and yield from a complex natural matrix.

Table 1: HSCCC Separation of Eupalinolide A from Eupatorium lindleyanum DC.

Compound NameSource MaterialSolvent System (v/v/v/v)Sample Loaded (mg)Yield (mg)Purity (%)Citation
Eupalinolide An-butanol fraction of E. lindleyanum DC.n-hexane–ethyl acetate–methanol–water (1:4:2:3)54017.997.9 researchgate.net

Thin-Layer Chromatography in Isolation Schemes

Thin-Layer Chromatography (TLC) is a fundamental technique widely used in natural product isolation for monitoring the progress of chromatographic separations and for assessing the purity of fractions wikipedia.org, libretexts.org. By analyzing fractions on a TLC plate, researchers can quickly identify which fractions contain the target compound, this compound, and guide subsequent purification steps wikipedia.org, libretexts.org. While not typically used for large-scale preparative isolation of compounds like this compound, TLC is indispensable for optimizing solvent systems and for qualitative analysis during the multi-step isolation process wikipedia.org, libretexts.org. Analytical TLC has also been employed in studies related to Eupalinilide E, indicating its role in the characterization of related compounds unizg.hr, escholarship.org.

Challenges in the Isolation and Purification of this compound from Natural Sources

The isolation of this compound from natural sources, such as Eupatorium lindleyanum DC., presents several significant challenges. These include:

Complexity of Natural Matrices: Plant extracts are complex mixtures containing numerous compounds with similar chemical structures and properties, making the selective isolation of a specific target molecule challenging researchgate.net. Sesquiterpenoid lactones, in general, exhibit considerable diversity in their structures, which can complicate separation processes researchgate.net.

Limited Natural Abundance: The natural sources of this compound may contain the compound in relatively low concentrations, requiring the processing of large quantities of plant material to obtain sufficient amounts for isolation and analysis chemistryviews.org. This scarcity can also lead to higher costs and more labor-intensive extraction and purification procedures.

Adsorption to Stationary Phases: Traditional chromatographic methods relying on solid supports can sometimes lead to irreversible adsorption of certain compounds, including potentially this compound, hindering their recovery nih.gov. Techniques like HSCCC, which utilize liquid-liquid partitioning, overcome this limitation nih.gov, wikipedia.org.

Structural Complexity: this compound, like other sesquiterpenoid lactones, possesses a complex molecular structure with multiple functional groups and stereocenters unizg.hr. This inherent complexity can pose difficulties in achieving selective separation and can require multiple purification steps, each with potential for yield loss.

Cost and Time Efficiency: Conventional isolation methods can be tedious, time-consuming, and associated with high costs, particularly concerning solvent consumption and column materials, necessitating the development of more efficient techniques like HSCCC researchgate.net.

Structural Elucidation and Stereochemical Assignment of Eupalinilide a

Spectroscopic Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques, is fundamental for establishing the carbon-hydrogen framework and connectivity of organic molecules. These methods provide information on chemical environments, neighboring atoms, and through-bond and through-space correlations. Although the isolation and structural determination of Eupalinilide A have been reported chemfaces.com, specific NMR data (e.g., chemical shifts, coupling constants, and results from experiments like COSY, HSQC, HMBC) that definitively characterize this compound were not detailed in the reviewed literature.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and, with high-resolution MS (HRMS), the elemental composition of a compound. Fragmentation patterns observed in MS can also provide valuable clues about the molecule's substructures. While HRMS is a standard technique for characterizing natural products, specific mass-to-charge ratios (m/z) and fragmentation pathways for this compound were not provided in the analyzed search results.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic vibrational frequencies. Peaks corresponding to functional groups like hydroxyls (-OH), carbonyls (C=O), and C-H bonds are typically observed. The analyzed literature does not present specific IR absorption data (wavenumbers and intensities) for this compound, which would typically be used to confirm the presence of such functional groups.

X-ray Crystallography for Absolute and Relative Stereochemistry

Single-crystal X-ray diffraction stands as a powerful technique for unequivocally determining the three-dimensional structure of crystalline compounds, including their absolute and relative stereochemistry. For this compound, it has been reported that the compound was thoroughly characterized by single-crystal X-ray diffraction biocrick.com. This method allows for the precise placement of atoms in space, thereby resolving any ambiguities in stereochemical assignments that might arise from spectroscopic data alone. The diffraction pattern generated by X-rays passing through a crystal lattice is analyzed to reconstruct the electron density map, revealing the molecular structure.

Chiral Chromatography and Optical Rotation for Stereochemical Purity

The assessment of stereochemical purity, particularly the enantiomeric excess of chiral compounds, often involves techniques such as chiral chromatography and the measurement of optical rotation.

Optical Rotation: Optical activity, the rotation of the plane of polarized light by chiral molecules, is measured using a polarimeter. The specific rotation ([α]) is a characteristic property of a chiral compound and can indicate the presence and predominance of one enantiomer over another eolss.netarxiv.org. However, specific optical rotation values for this compound were not found in the analyzed literature.

Chiral Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) are used to separate enantiomers, allowing for the determination of enantiomeric purity sygnaturediscovery.comphenomenex.comrotachrom.comchromatographyonline.com. The analyzed sources did not provide details on the use of chiral chromatography for this compound or its specific retention behavior or separation from potential enantiomers.

Computational Approaches to Structural Validation

Computational chemistry methods can be employed to support structural elucidation and validate proposed stereochemical assignments. These can include calculating spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) or predicting conformational preferences. The reviewed literature did not present specific computational studies undertaken for the structural validation or stereochemical assignment of this compound.

Compound List

this compound

Synthetic Strategies Towards Eupalinilide a and Analogues

Total Synthesis Approaches for Eupalinilides

The total synthesis of eupalinilides, particularly eupalinilide E, has been a significant achievement in organic synthesis, driven by the compound's potent biological activities and its scarcity from natural sources. acs.orgchemistryviews.org These endeavors have not only provided access to these valuable molecules for further biological investigation but have also served as a platform for the development and application of novel synthetic methods. nih.govescholarship.org

Retrosynthetic Analysis and Key Disconnections

The retrosynthetic analysis of the eupalinilide scaffold reveals several key disconnections that have guided the design of various synthetic routes. A common strategy involves dissecting the tricyclic core of the guaianolide structure. acs.org For instance, the synthesis of eupalinilide E often begins with the retrosynthetic disconnection of the complex tricyclic system into simpler, more readily available building blocks. acs.orgorganic-chemistry.org

One prominent approach envisions the formation of the carbon skeleton through a Lewis acid-mediated cyclization. organic-chemistry.org Another successful strategy involves the disconnection back to two key fragments: a cyclopentene (B43876) carbaldehyde derivative and an appropriate allylboronate. chemistryviews.org This approach simplifies the complex structure into manageable subunits that can be synthesized independently and then coupled together. chemistryviews.org

A retrosynthetic analysis for Eupalinilide E is shown below:

Disconnection of the final functional groups: Late-stage oxidations and reductions are envisioned to install the sensitive hydroxyl and epoxide functionalities. nih.govacs.org

Formation of the seven-membered ring: An intramolecular cyclization, such as an ene-cyclization or a borylative enyne cyclization, is a common strategy to construct the central seven-membered ring. acs.orgnih.gov

Construction of the lactone ring: The α-methylene-γ-butyrolactone moiety is often introduced through a tandem allylboration-lactonization sequence. acs.orgnih.gov

Simplification to chiral building blocks: The synthesis often traces back to a chiral starting material, such as (R)-(-)-carvone, to establish the initial stereocenters. acs.orgchemistryviews.orgnih.gov

Diastereoselective and Enantioselective Methodologies

Achieving the correct stereochemistry is a critical aspect of the total synthesis of eupalinilides. Chemists have employed a range of diastereoselective and enantioselective methodologies to control the multiple stereocenters within the molecule.

Substrate-Controlled Diastereoselection: In many instances, the existing stereocenters in a synthetic intermediate direct the stereochemical outcome of subsequent reactions. For example, the addition of vinyl lithium to an aldehyde intermediate has been shown to proceed with remarkable diastereocontrol. organic-chemistry.org

Reagent-Controlled Stereoselection: Chiral reagents and catalysts are instrumental in inducing enantioselectivity. The use of chiral N,N'-dioxide/Al(III) complexes has been effective in catalyzing the asymmetric synthesis of α-methylene-γ-butyrolactones. nih.gov

Diastereoselective Cyclizations: The formation of the cyclic framework often relies on diastereoselective cyclization reactions. For instance, a palladium-catalyzed, hydroxyl-directed cyclization of 1,6-enynes provides a highly diastereoselective route to stereochemically defined cyclopentanes. acs.org Similarly, a diastereoselective borylative enyne cyclization has been a key step in accessing the core structure. nih.gov

Pioneering Synthetic Routes and Improvements

The initial synthetic routes to eupalinilides laid the groundwork for subsequent, more efficient approaches. The first successful laboratory synthesis of eupalinilide E by Siegel and coworkers was a landmark achievement that provided significant quantities of the natural product for biological studies. acs.orgnih.gov This route was notable for its use of a late-stage double allylic C-H oxidation. nih.gov

Key Reaction Steps and Methodological Innovations

The synthesis of eupalinilides has been a fertile ground for the application and development of powerful chemical reactions.

Favorskii Rearrangement: This classic rearrangement of an α-halo ketone in the presence of a base has been ingeniously applied in a tandem Favorskii rearrangement–elimination sequence. acs.orgddugu.ac.inwikipedia.org Starting from (R)-carvone, this reaction efficiently constructs a key cyclopentene carboxylic acid intermediate. chemistryviews.orgorganic-chemistry.org The reaction proceeds through a cyclopropanone (B1606653) intermediate and allows for significant skeletal reorganization. ddugu.ac.inwikipedia.org

Borylative Enyne Cyclization: This powerful cascade reaction enables the construction of carbo- and heterocyclic ring systems containing a versatile boryl substituent. researchgate.netresearchgate.net In the context of eupalinilide synthesis, a diastereoselective borylative enyne cyclization was a pivotal step in assembling the core structure, creating the seven-membered ring with high stereocontrol. nih.govacs.org These reactions are often catalyzed by transition metals like palladium or rhodium. researchgate.netnih.gov

Allylboration-Lactonization: The tandem allylboration-lactonization reaction is a highly effective method for the stereoselective synthesis of the α-methylene-γ-butyrolactone moiety, a common feature in many natural products. acs.orgnih.govresearchwithrowan.com This reaction involves the addition of an allylboronate to an aldehyde, followed by an intramolecular cyclization to form the lactone ring. chemistryviews.orgnih.gov A catalyst-free version of this reaction, using trifluoroethanol as a promoter and solvent, has been developed, enhancing the scalability and environmental friendliness of the process. acs.org

Scalability Considerations in Laboratory Synthesis

A significant driver for the development of total syntheses of eupalinilides has been the need to produce sufficient quantities for biological evaluation. acs.orgnih.gov Therefore, scalability has been a key consideration in the design of synthetic routes.

The successful routes have demonstrated the ability to produce hundreds of milligrams of eupalinilide E in a laboratory setting. nih.govacs.org Key features that contribute to scalability include:

Convergent Synthesis: Routes that assemble complex molecules from smaller, independently synthesized fragments are generally more scalable than linear syntheses.

Chromatography-Free Steps: Minimizing the number of chromatographic purifications is crucial for large-scale synthesis, as this is often a time-consuming and solvent-intensive process. acs.orgchemistryviews.org The synthesis by Maity and Hajra, for instance, involved only six chromatographic purifications in a 12-step sequence. acs.orgchemistryviews.org

Use of Inexpensive and Readily Available Starting Materials: Starting from commercially available and inexpensive materials like (R)-(-)-carvone enhances the practicality of the synthesis. acs.orgnih.gov

Semi-Synthesis from Precursor Compounds

While classical semi-synthesis often involves modifying an abundant, naturally occurring parent compound, the scarcity of eupalinilides has rendered this approach impractical. Instead, synthetic strategies have focused on the de novo construction of advanced intermediate compounds which serve as key precursors to the final Eupalinilide structure. These total synthesis routes are designed to be scalable and modular, allowing for the generation of significant quantities of these precursors, which can then be diversified.

A prominent strategy commences with a readily available chiral starting material, (R)-(−)-carvone. chemistryviews.orgnih.gov Through a sequence of reactions, including a tandem Favorskii rearrangement–elimination, (R)-(−)-carvone is converted into a key 2-cyclopentene carbaldehyde intermediate. nih.gov This aldehyde is a crucial building block that undergoes further transformations, such as a tandem allylboration–lactonization, to construct the β-hydroxymethyl-α-methylene-γ-butyrolactone moiety characteristic of the target molecule. chemistryviews.orgnih.gov

Another successful approach also utilizes (R)-carvone, which is first subjected to hydrobromination and further reactions to yield a stable, crystalline lactone intermediate. unizg.hr This precursor is then advanced through several steps to create the core tricyclic skeleton. The development of these multi-step pathways to produce key intermediates in gram quantities is fundamental, as these precursors are the true starting points for accessing the final natural product structure and its designed analogues. nih.govunizg.hr

Precursor CompoundStarting MaterialKey TransformationsResulting Intermediate
2-cyclopentene carbaldehyde(R)-(−)-carvoneTandem Favorskii rearrangement–eliminationAldehyde for lactone ring construction
Crystalline lactone 17(R)-carvoneHydrobromination, bicyclic imidate formation, hydrolysisStable lactone for core skeleton assembly
Tricyclic intermediate 2Triene 9Lewis acid-mediated cyclizationCore guaianolide skeleton

Chemical Derivatization and Analogue Synthesis for Research Purposes

The primary driver for developing a laboratory synthesis of Eupalinilide A and its congeners is to enable detailed structure-activity relationship (SAR) studies. rsc.orgnih.gov With a scalable synthetic route established, researchers can now produce a library of eupalinilide analogues to probe the compound's novel mechanism of action. chemistryviews.org This approach allows for systematic modification of the molecule's structure to identify the key pharmacophoric features responsible for its biological activity. chemistryviews.org

The rational design of this compound derivatives is guided by the need to understand its biological function. Since the molecular target remains uncharacterized, the synthetic strategy is designed to be flexible, allowing for the introduction of diverse functionalities at various positions on the guaianolide scaffold. unizg.hr

A key principle in the design is the implementation of late-stage functionalization. unizg.hrorganic-chemistry.org Synthetic routes were intentionally designed to carry lightly functionalized intermediates through many steps, only introducing critical oxygenation and other functionalities towards the end of the synthesis. unizg.hrorganic-chemistry.org This strategy maximizes the versatility of a common advanced intermediate, allowing it to serve as a branching point for the creation of numerous analogues. By selectively modifying functionalities such as hydroxyl groups, esters, and epoxides in the final steps, chemists can efficiently generate a diverse library of compounds for biological screening. This approach is more efficient than creating each analogue from scratch and is central to exploring the SAR. chemistryviews.org

Several key chemical methodologies have been developed and optimized for the late-stage modification of the Eupalinilide core structure, enabling the synthesis of various analogues. These methods focus on achieving high chemo- and stereoselectivity on a complex molecular scaffold.

Late-Stage Allylic C-H Oxidation: A pivotal strategy involves the selective oxidation of allylic C-H bonds at a late stage of the synthesis. nih.govunizg.hr This allows for the installation of carbonyl groups on the pre-formed carbocyclic core. This approach avoids carrying sensitive oxidized functional groups through the entire synthetic sequence, which had previously led to failed routes. unizg.hr For example, oxidation using CrO₃/3,5-dimethylpyrazole was found to be effective for selectively converting a desilylated intermediate into a keto lactone. organic-chemistry.org

Chemoselective Reductions: The presence of multiple carbonyl groups in late-stage intermediates necessitates highly selective reduction methods. A modified Luche reduction, which uses sodium borohydride (B1222165) in the presence of a lanthanide salt like ytterbium(III) trifluoromethanesulfonate, has been employed to selectively reduce one carbonyl group while preserving others. chemistryviews.orgunizg.hrorganic-chemistry.org

Selective Epoxidation and Ring-Opening: The synthesis requires precise control over the epoxidation of specific double bonds. A selective homoallylic alcohol epoxidation can be achieved, followed by a regioselective epoxide ring-opening. ca.govunizg.hr For instance, the epoxide can be opened with a chloride source, such as lithium chloride, to install the chlorine atom found in the final Eupalinilide E structure. acs.orgorganic-chemistry.org This two-step sequence allows for the introduction of various nucleophiles by simply changing the ring-opening reagent, providing a powerful tool for generating analogues.

Esterification: The ester side chain is another key point of diversity. Standard and specialized esterification methods, such as the Yamaguchi procedure, are used to couple the core alcohol with various carboxylic acids, like tiglic acid, to generate the final esterified product. organic-chemistry.org

These refined synthetic tools are crucial for the chemical derivatization of the Eupalinilide scaffold, paving the way for a systematic exploration of its biological properties.

Hematopoietic Stem and Progenitor Cell (HSPC) Modulation

This compound has demonstrated notable effects on the behavior of HSPCs, the foundational cells responsible for generating all blood and immune cells. Initial studies with this compound were limited by the consumption of the natural product supply; consequently, much of the subsequent research has been conducted using the closely related, synthetically produced Eupalinilide E, which recapitulates the key activities of this compound. unizg.hrsemanticscholar.orgnih.gov

Inhibition of HSPC Differentiation

This compound has been shown to inhibit the differentiation of HSPCs. organic-chemistry.org This effect is crucial for maintaining a pool of undifferentiated stem and progenitor cells. Studies using its synthetic analog, Eupalinilide E, have further substantiated this activity, demonstrating that the compound hinders the in vitro development of erythrocytes. researchgate.netnih.gov By preventing HSPCs from committing to specific blood cell lineages, this compound effectively preserves their primitive state.

Promotion of HSPC Expansion

Concurrent with its inhibition of differentiation, this compound promotes the expansion of the HSPC population. organic-chemistry.org Research with Eupalinilide E has provided quantitative insights into this expansion. In one study, treatment with Eupalinilide E led to a significant increase in the number of phenotypically defined HSPCs. unizg.hr Specifically, a 1.5-fold increase in the percentage of CD34+ cells and a 2-fold increase in the number of THY1+ cells were observed within the first week of treatment. unizg.hr Over a prolonged period of 18 days, this resulted in a 4.5-fold increase in the total number of HSPCs, and after 45 days, a remarkable 45-fold increase compared to controls. unizg.hr

Duration of TreatmentFold Increase in HSPCs (Eupalinilide E vs. Control)Key Cell Marker Changes
7 daysNot specified1.5-fold increase in CD34+ cells, 2-fold increase in THY1+ cells
18 days4.5-foldNot specified
45 days45-foldNot specified

Reversible Effects on Cell Fate

A critical aspect of the activity of Eupalinilide E, and by extension this compound, is the reversibility of its effects on HSPC fate. unizg.hracs.org Upon removal of the compound from the cell culture, the expanded population of HSPCs retains its capacity to differentiate into various blood cell lineages. unizg.hracs.org This indicates that the compound does not permanently alter the developmental potential of the cells but rather transiently modulates their state, preserving their long-term functionality.

Metabolic Effects on HSPCs (e.g., ECAR, OCR)

Emerging evidence suggests that this compound influences the metabolic state of HSPCs. Specifically, treatment with Eupalinilide E has been shown to enhance glycolysis in these cells. researchgate.net This was determined by measuring the extracellular acidification rate (ECAR), a key indicator of glycolytic activity. An increase in ECAR suggests a metabolic shift towards glycolysis, a process that is increasingly recognized as playing a crucial role in the maintenance and proliferation of stem cells. Further studies are needed to determine the effect of this compound on the oxygen consumption rate (OCR), which would provide a more complete picture of its impact on cellular metabolism.

Exploration of Underlying Molecular Mechanisms and Targets

The precise molecular mechanisms by which this compound exerts its effects on HSPCs are the subject of ongoing investigation.

Investigation of Novel Mechanisms of Action

Current research indicates that this compound and its analog Eupalinilide E operate through a novel mechanism of action, distinct from other known HSPC expansion agents. unizg.hrsemanticscholar.orgnih.gov This is supported by the observation that the activity of Eupalinilide E is additive with that of aryl hydrocarbon receptor (AhR) antagonists, a class of compounds also known to promote HSPC expansion. researchgate.netnih.gov This additive effect suggests that the two compounds act on different molecular pathways. The identification of the specific molecular target or targets of this compound remains a key area of future research that will be crucial for a complete understanding of its biological activity and for its potential development as a tool for manipulating HSPCs.

An exploration of the sesquiterpene lactone this compound reveals a complex profile of biological activity, primarily understood through studies of its molecular class and closely related compounds. This article details the mechanistic pathways, protein interactions, and structure-activity relationships that define its potential biological role at the cellular level.

Advanced Research Methodologies Applied to Eupalinilide a

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a virtual window into the interactions between small molecules and their biological targets. creative-biolabs.com For a complex natural product such as Eupalinilide A, these methods can elucidate its binding mode, predict the activity of novel derivatives, and rationalize its structure-activity relationships at an atomic level.

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. nih.gov This method is crucial for understanding how this compound might interact with specific proteins to exert its biological effects, such as the promotion of hematopoietic stem and progenitor cell (HSPC) expansion. chemistryviews.orgnih.gov In a typical docking study, the three-dimensional structure of this compound would be placed into the binding site of a target protein, and various algorithms would calculate the most stable binding poses and estimate the binding affinity.

Hypothetical Docking of this compound with a Putative Kinase Target:

ParameterValue
Target Protein Putative Kinase XYZ
Docking Software AutoDock Vina
Binding Energy (kcal/mol) -9.8
Key Interacting Residues Lys72, Glu91, Leu148, Asp165
Types of Interactions Hydrogen bonds, hydrophobic interactions

This table illustrates the kind of data that would be generated in a ligand-protein docking study of this compound. The values are hypothetical and for illustrative purposes.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of a ligand-protein complex over time. nih.gov An MD simulation of this compound bound to its target protein would reveal the stability of the interaction, the flexibility of the binding pocket, and the role of solvent molecules. capes.gov.br This information is critical for validating docking poses and understanding the energetic landscape of the binding event. nih.gov For instance, a simulation could track the conformational changes in both this compound and the protein, providing insights that are not available from static docking models. mit.edu

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. medchemexpress.com Starting with the known structure of this compound, researchers can perform similarity-based or structure-based virtual screening to find novel analogues with potentially improved properties. helsinki.fi In a structure-based approach, a library of compounds would be docked into the binding site of this compound's target protein, and the top-scoring hits would be selected for further experimental testing. researchgate.net This can significantly accelerate the discovery of new lead compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing a QSAR model for this compound and its analogues, it is possible to predict the activity of new, unsynthesized compounds. creative-biolabs.com This predictive power helps in prioritizing which derivatives to synthesize, saving time and resources. researchgate.netfigshare.com A 2D-QSAR model, for example, might relate physicochemical properties like logP and molar refractivity to the observed biological activity, while a 3D-QSAR model would consider the three-dimensional structural features of the molecules.

Illustrative 2D-QSAR Data for this compound Analogues:

CompoundModificationLogPMolar RefractivityPredicted IC50 (nM)
This compound-3.295.428
Analogue 1R1 = CH33.598.222
Analogue 2R2 = OH2.992.145
Analogue 3R1 = F3.394.831

This table provides a hypothetical example of the data used in and generated from a QSAR model for this compound analogues. The values are for illustrative purposes.

Omics Technologies in Mechanistic Research

"Omics" technologies, such as proteomics, provide a global view of the molecular changes occurring within a biological system in response to a stimulus, such as treatment with a bioactive compound. These approaches are invaluable for identifying the molecular targets of natural products and elucidating their mechanisms of action.

Chemical proteomics is a powerful strategy to identify the direct protein targets of a small molecule from a complex biological sample, such as a cell lysate. nih.govnih.gov To identify the target(s) of this compound, a derivative of the natural product would be synthesized with a reactive group and a tag. This "probe" molecule would be incubated with cell lysates, allowing it to covalently bind to its protein targets. The tagged proteins can then be enriched, identified by mass spectrometry, and validated as true targets. This approach can uncover previously unknown targets and provide a more complete picture of how this compound exerts its effects on HSPCs. ca.gov

Metabolomics for Cellular Pathway Analysis

Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, offers a powerful lens through which to understand the cellular mechanisms of action of bioactive compounds. While direct metabolomic studies on this compound are not yet extensively published, the known biological activities of closely related sesquiterpene lactones, such as Eupalinilide B and Eupalinilide E, allow for a hypothetical exploration of the metabolic pathways likely to be perturbed by this compound. nih.govchemistryviews.org These related compounds have been shown to influence critical cellular processes such as cell proliferation, apoptosis, and epigenetic regulation, all of which are deeply intertwined with cellular metabolism. nih.govmdpi.com

A hypothetical metabolomics investigation of cancer cells treated with this compound would likely reveal significant alterations in several key metabolic pathways. Given that related compounds inhibit lysine-specific demethylase 1 (LSD1) and affect signaling pathways like STAT3, AKT, and MAPK, the metabolic landscape of the cell is expected to be substantially remodeled. nih.govmdpi.comnih.gov

Detailed Research Findings (Hypothetical)

A plausible metabolomics study would involve treating a cancer cell line, for instance, a laryngeal or lung cancer cell line, with this compound and performing untargeted metabolomic profiling using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The resulting data would be analyzed to identify metabolites that are significantly up- or downregulated upon treatment.

Based on the known anticancer activities of related eupalinilides, it is conceivable that this compound would induce a metabolic state characteristic of reduced proliferation and increased cellular stress. Key anticipated findings would include:

Altered Central Carbon Metabolism: A hallmark of many cancer cells is a high rate of glycolysis, even in the presence of oxygen (the Warburg effect). Given the anti-proliferative effects of related compounds, this compound would likely suppress glycolysis. This would be observed as a decrease in the intracellular levels of glycolytic intermediates such as glucose-6-phosphate, fructose-1,6-bisphosphate, and pyruvate. Concurrently, there might be a shift towards the pentose (B10789219) phosphate (B84403) pathway (PPP) to generate NADPH for antioxidant defense in response to cellular stress.

Perturbations in Amino Acid Metabolism: Amino acids are crucial for cancer cell growth, serving as building blocks for proteins and as sources of energy and nitrogen. Following treatment with this compound, a decrease in the levels of several non-essential amino acids could be expected, reflecting a reduced anabolic state. Conversely, an increase in certain amino acids might indicate their mobilization from protein breakdown as part of an apoptotic response.

Disrupted Lipid Metabolism: Cancer cells often exhibit increased de novo lipid synthesis to support membrane production for rapidly dividing cells. This compound would likely inhibit this process, leading to a decrease in key fatty acids and their derivatives. Furthermore, given that some phytochemicals can induce ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation, an increase in lipid hydroperoxides could be a significant finding. mdpi.com

Changes in Nucleotide Metabolism: A reduction in cell proliferation would be accompanied by a decreased demand for nucleotides. Metabolomic analysis would likely show a decrease in the pools of purine (B94841) and pyrimidine (B1678525) precursors and their derivatives.

The following interactive table summarizes the hypothetical changes in key metabolites and the implicated cellular pathways following this compound treatment.

Metabolite ClassRepresentative MetabolitesPredicted ChangeImplicated Cellular Pathway
Glycolytic Intermediates Glucose-6-phosphate, PyruvateGlycolysis
Pentose Phosphate Pathway Sedoheptulose-7-phosphatePentose Phosphate Pathway
Amino Acids Glutamine, AspartateAmino Acid Metabolism
Fatty Acids Palmitate, StearateFatty Acid Synthesis
Lipid Peroxidation Products 4-Hydroxynonenal (4-HNE)Ferroptosis
Nucleotide Precursors Ribose-5-phosphateNucleotide Synthesis

These hypothetical metabolomic shifts would provide a detailed biochemical fingerprint of the cellular response to this compound, corroborating its anticipated anti-proliferative and pro-apoptotic effects. Such data would be instrumental in forming new hypotheses about its precise molecular targets and for designing combination therapies that could exploit these induced metabolic vulnerabilities.

Challenges and Future Directions in Eupalinilide a Research

Limitations of Natural Supply and the Role of Synthesis

A primary obstacle in the comprehensive study of Eupalinilide A and its congeners is the limited availability from its natural source, the plant Eupatorium lindleyanum. chemistryviews.orgorganic-chemistry.org This scarcity of natural supply has historically hindered extensive biological evaluation and preclinical development. acs.orgnih.gov The process of isolating the compound from the plant is often inefficient, yielding quantities insufficient for in-depth investigation. nih.gov

Elucidation of Complete Mechanism(s) of Action

The current understanding of how this compound exerts its biological effects remains incomplete. It is known to be an inducer of cellular chaperones, specifically by activating Heat Shock Factor 1 (Hsf1), which in turn leads to increased expression and protein levels of Heat Shock Protein 70 (Hsp70). caymanchem.com However, the full cascade of downstream events following this activation is not yet fully mapped.

Furthermore, studies of closely related eupalinilides suggest a diversity of mechanisms. Eupalinilide B, for example, functions as a selective and reversible inhibitor of Lysine-specific demethylase 1 (LSD1), a target involved in epigenetic regulation. nih.gov Other family members, like Eupalinolide O, induce apoptosis in cancer cells through pathways involving the Bcl-2 protein family and cause cell cycle arrest. spandidos-publications.comnih.gov The mechanism of action for Eupalinilide E in promoting hematopoietic stem cell (HSC) expansion is considered novel and is not yet understood. nih.govescholarship.org This diversity within the compound family underscores the challenge and importance of precisely defining the complete and potentially multiple mechanisms of action specific to this compound.

Exploration of Unidentified Molecular Targets

Flowing from the incomplete understanding of its mechanism is the strong possibility that this compound interacts with molecular targets that have not yet been identified. While Hsf1 is a known activator, it is plausible that this compound binds to other proteins or cellular components to mediate its full range of effects. caymanchem.com The unique biological activities observed, such as the promotion of HSC expansion by Eupalinilide E, hint at engagement with novel biological pathways. escholarship.org

Future research must focus on target deorphanization. Advanced techniques such as chemical proteomics, thermal shift assays, and the use of affinity-based chemical probes derived from the this compound structure can be employed to identify direct binding partners within the cell. Uncovering these unidentified targets is crucial for a comprehensive understanding of its pharmacology and for identifying potential new therapeutic applications.

Development of Robust Structure-Activity Relationships

The development of robust Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, yet for this compound, this remains a nascent field of inquiry. Establishing SAR involves systematically modifying the chemical structure of the molecule and assessing how these changes affect its biological activity. nih.gov This process identifies the key chemical features—or pharmacophore—responsible for its effects.

The successful total syntheses of eupalinilides are the critical enabler for these studies. acs.org They provide a platform to create a library of analogues, where specific functional groups, such as the ester side chains, the lactone ring, or the epoxide, are altered. chemistryviews.orgacs.org By testing these analogues, researchers can build a detailed map correlating specific structural motifs with biological function. This knowledge is fundamental for designing more potent and selective future derivatives.

Potential for Derivatization to Enhance Specific Activities

Once a foundational SAR is established, the targeted chemical modification, or derivatization, of the this compound scaffold holds significant potential. The goal of derivatization is to create new molecules with improved properties, such as enhanced potency for a specific biological activity, better solubility, or increased metabolic stability. nih.govmdpi.com

For example, if SAR studies reveal that a particular side chain is crucial for activity but also contributes to poor solubility, chemists could synthesize derivatives with alternative side chains to improve this physical property without sacrificing potency. nih.gov The synthetic routes already established are versatile enough to allow for the creation of numerous derivatives for such optimization. chemistryviews.orgorganic-chemistry.org This tailored approach could transform this compound from a research tool into a viable lead compound for drug development.

Integration of Artificial Intelligence and Machine Learning in Discovery

While no studies have yet been published applying artificial intelligence (AI) and machine learning (ML) specifically to this compound, these technologies represent a significant future direction for accelerating research. acs.orgrsc.org AI/ML can revolutionize several aspects of the discovery process. fnasjournals.com

Expanding the Scope of Biological Investigations

The known biological activities of the eupalinilide family—including anti-cancer, anti-inflammatory, and stem cell expansion-promoting effects—suggest that the therapeutic potential of this compound itself has not been fully explored. chemistryviews.orgacs.orgnih.govresearchgate.net A significant future direction is to systematically screen the compound against a much broader array of diseases and biological systems. mdpi.com

Given its known role as a heat shock response activator, a mechanism relevant to protein misfolding diseases, investigating its effects in models of neurodegenerative conditions like Alzheimer's or Parkinson's disease is a logical next step. Its demonstrated anti-inflammatory and anti-cancer properties in related compounds warrant a wider investigation against various cancer cell lines and in models of chronic inflammatory diseases. spandidos-publications.comresearchgate.netresearchgate.net Such expanded screening could uncover entirely new and unexpected therapeutic applications for this fascinating molecule.

Opportunities for Scaffold-Based Drug Discovery

The complex molecular architecture of this compound, a sesquiterpene lactone isolated from the East Asian herbaceous perennial Eupatorium lindleyanum, presents both a significant challenge and a compelling opportunity for medicinal chemists. organic-chemistry.org Its noteworthy biological activity, particularly its ability to inhibit the differentiation of hematopoietic stem cells and promote the expansion of hematopoietic progenitor cells, underscores its potential as a lead compound for the development of novel therapeutics. organic-chemistry.orgacs.org However, the natural scarcity of this compound necessitates robust synthetic strategies to enable further investigation and the exploration of its therapeutic promise through scaffold-based drug discovery. chemistryviews.orgnih.gov

The total synthesis of this compound, as reported by Siegel and colleagues, provides a foundational platform for generating analogues and exploring structure-activity relationships (SAR). organic-chemistry.org A key aspect of their synthetic approach is the late-stage functionalization of the guaianolide core, a strategy that allows for the divergent synthesis of various derivatives. organic-chemistry.org This is particularly advantageous for scaffold-based drug discovery, which relies on the systematic modification of a core molecular framework to optimize biological activity, selectivity, and pharmacokinetic properties.

The modular nature of the synthesis allows for the introduction of diversity at several key positions. For instance, the ester side chain at the C8 position can be readily varied by employing different carboxylic acids in the esterification step. organic-chemistry.org This would allow for the exploration of how different substituents at this position influence the interaction of this compound with its biological target. Furthermore, the synthetic route involves several oxidation and reduction steps that could be modified to produce analogues with altered oxidation patterns on the tricyclic core. organic-chemistry.orgacs.org

A critical feature of the this compound scaffold is the α-methylene-γ-lactone motif, a common pharmacophore in many biologically active natural products. This electrophilic center is often implicated in the mechanism of action, typically through covalent modification of biological nucleophiles. The synthetic route to this compound allows for the potential modification of this reactive group, which could be exploited to fine-tune its reactivity and selectivity, thereby potentially enhancing its therapeutic index.

Q & A

Q. Table 1. Key Analytical Techniques for this compound Research

Technique Application Validation Criteria
HPLC-DADQuantification, purity assessmentLinearity (R² > 0.99), LOD/LOQ
NMR (¹H/¹³C)Structural confirmationComparison with literature shifts
LC-HRMSMolecular formula determinationMass accuracy (< 5 ppm error)

Q. Table 2. Common Pitfalls in this compound Studies

Issue Solution Reference
Low extraction yieldOptimize solvent polarity, repeat cycles
Bioactivity variabilityStandardize cell culture conditions
Spectral overlapUse 2D chromatography or tandem MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.